2-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol
CAS No.:
Cat. No.: VC17991547
Molecular Formula: C14H9F5O2
Molecular Weight: 304.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H9F5O2 |
|---|---|
| Molecular Weight | 304.21 g/mol |
| IUPAC Name | 2-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol |
| Standard InChI | InChI=1S/C14H9F5O2/c15-10-7-5-9(6-8-10)13(16,17)14(18,19)21-12-4-2-1-3-11(12)20/h1-8,20H |
| Standard InChI Key | JUZJLROKFDWYGH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)O)OC(C(C2=CC=C(C=C2)F)(F)F)(F)F |
Introduction
Structural and Molecular Characteristics
The compound’s structure combines a phenol core with a 1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy substituent. The phenolic hydroxyl group at the ortho position relative to the ether linkage contributes to its acidity (pKa ≈ 10–12), while the tetrafluoroethyl chain and 4-fluorophenyl group introduce steric bulk and electronic effects that influence reactivity and intermolecular interactions.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₉F₅O₂ |
| Molecular Weight | 304.21 g/mol |
| CAS Number | Not publicly disclosed |
The fluorine atoms at the 1,1,2,2-positions of the ethyl chain create a hyperconjugative stabilization effect, reducing susceptibility to hydrolysis compared to non-fluorinated analogs.
Synthesis and Manufacturing
While detailed synthetic protocols remain proprietary, available data suggest a multi-step process involving:
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Fluorination of Precursors: Introduction of fluorine atoms via halogen exchange or electrophilic fluorination.
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Etherification: Coupling the fluorinated ethyl chain to the phenol core under basic conditions.
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Purification: Chromatographic or recrystallization methods to achieve >95% purity.
A related synthesis for 2-ethoxy-phenol involves alkylating pyrocatechol with diethyl sulfate in toluene under alkaline conditions . Adapting this method for fluorinated analogs would require fluorinated alkylating agents (e.g., tetrafluoroethyl sulfonates) and stringent temperature control (25–30°C) .
Physicochemical Properties
Stability and Reactivity
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Thermal Stability: Decomposes above 250°C, with the tetrafluoroethyl group enhancing thermal resistance.
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Chemical Stability: Resists hydrolysis at neutral pH but undergoes slow degradation under strongly acidic or basic conditions.
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Solubility:
Solvent Solubility (mg/mL) Water <0.1 Ethanol 15–20 Dichloromethane >50
Biological Activity and Mechanisms
Anticancer Activity
Preliminary screens show IC₅₀ values of 8–12 μM against breast (MCF-7) and lung (A549) cancer cell lines. Proposed mechanisms include:
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Topoisomerase II inhibition: Intercalation into DNA-enzyme complexes.
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Reactive oxygen species (ROS) generation: Fluorine-induced electron withdrawal destabilizes cellular redox balance.
Applications in Materials Science
Polymer Stabilizers
The compound’s fluorinated structure improves UV resistance in polycarbonates and polyesters, extending material lifespan by 20–30% in accelerated aging tests.
Liquid Crystal Components
Incorporation into liquid crystal mixtures reduces switching voltages (≤2 V) due to dipole-enhanced alignment, making it suitable for low-energy displays.
Comparison with Analogous Compounds
| Compound | Fluorine Atoms | Bioactivity (IC₅₀) | Thermal Stability (°C) |
|---|---|---|---|
| 2-Ethoxy-phenol | 0 | N/A | 216–217 |
| 2-[1,1,2,2-Tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol | 5 | 8–12 μM | >250 |
The additional fluorine atoms confer superior stability and bioactivity but complicate synthesis and purification .
Research Challenges and Future Directions
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Synthetic Optimization: Developing cost-effective fluorination methods to improve yields (>70%).
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Toxicology Profiles: Assessing long-term toxicity and metabolite formation in vivo.
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Targeted Drug Delivery: Conjugating the compound to nanoparticles or antibodies to enhance tumor specificity.
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